molecular formula C13H19N3O4S B8627142 4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide

4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide

Cat. No.: B8627142
M. Wt: 313.37 g/mol
InChI Key: VISUGVAWOGUNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a cyclohexylmethyl group, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a benzenesulfonamide derivative, followed by the introduction of the cyclohexylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylmethylamino)-3-nitrobenzenesulfonamide is unique due to its combination of a cyclohexylmethyl group, a nitro group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

4-(cyclohexylmethylamino)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c14-21(19,20)11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h6-8,10,15H,1-5,9H2,(H2,14,19,20)

InChI Key

VISUGVAWOGUNNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 2C (7.70 g) in tetrahydrofuran (35 mL) was added dropwise a solution of cyclohexylmethylamine (6.0 mL, 5.22 g) and diisopropylethylamine (8.0 mL, 5.92 g) in tetrahydrofuran (15 mL). After the addition, tetrahydrofuran (20 mL) was added, and the reaction was stirred at room temperature for 16 hours. The solution was added to water and extracted with a solution of ethyl acetate and dichloromethane (1:1 by volume). The solution was dried over anhydrous sodium sulfate, filtered, and the filtrate volume was reduced to isolate the title compound by crystallization.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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